molecular formula C17H23NO5 B12878261 2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol CAS No. 77544-61-7

2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol

Cat. No.: B12878261
CAS No.: 77544-61-7
M. Wt: 321.4 g/mol
InChI Key: MDUKDRSQQGOURG-UHFFFAOYSA-N
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Description

2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol is a complex organic compound with the molecular formula C17H23NO5 It features a quinoline moiety linked through a series of ethoxy groups to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol typically involves multiple steps:

    Starting Material: The synthesis begins with quinoline, a heterocyclic aromatic organic compound.

    Etherification: Quinoline undergoes etherification with ethylene glycol derivatives to introduce the ethoxy groups. This step often requires a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Linking Ethoxy Groups: Sequential etherification reactions are performed to attach additional ethoxy groups, using reagents like ethylene oxide or ethylene glycol monomethyl ether.

    Final Step:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline ring, potentially leading to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium alkoxides or amines under basic conditions.

Major Products

    Oxidation: Quinoline carboxylic acids or aldehydes.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving quinoline derivatives. Its structure allows it to interact with various biological targets, providing insights into enzyme mechanisms and functions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities. The ethoxyethanol chain may enhance solubility and bioavailability, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The ethoxyethanol chain may facilitate membrane permeability, enhancing cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)methanol: Similar structure but with a methanol group instead of ethanol.

    2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethanol: Shorter ethoxy chain.

    Quinoline-8-ol: Lacks the ethoxyethanol chain.

Uniqueness

2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol is unique due to its extended ethoxy chain, which imparts distinct solubility and reactivity properties

Properties

CAS No.

77544-61-7

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

2-[2-[2-(2-quinolin-8-yloxyethoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C17H23NO5/c19-7-8-20-9-10-21-11-12-22-13-14-23-16-5-1-3-15-4-2-6-18-17(15)16/h1-6,19H,7-14H2

InChI Key

MDUKDRSQQGOURG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCOCCOCCOCCO)N=CC=C2

Origin of Product

United States

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